4-(m-Tolyl)-1H-pyrazole
CAS No.: 1260785-58-7
Cat. No.: VC8063680
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260785-58-7 |
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Molecular Formula | C10H10N2 |
Molecular Weight | 158.2 g/mol |
IUPAC Name | 4-(3-methylphenyl)-1H-pyrazole |
Standard InChI | InChI=1S/C10H10N2/c1-8-3-2-4-9(5-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12) |
Standard InChI Key | JAJJSIXCSAVHJG-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=CNN=C2 |
Canonical SMILES | CC1=CC(=CC=C1)C2=CNN=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-(3-methylphenyl)-1H-pyrazole, reflects its substitution pattern: a pyrazole core (1H-pyrazole) with an m-tolyl group at position 4. The m-tolyl substituent introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural descriptors include:
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SMILES:
CC1=CC(=CC=C1)C2=CNN=C2
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InChIKey:
JAJJSIXCSAVHJG-UHFFFAOYSA-N
The planar pyrazole ring allows for π-π stacking, while the methyl group on the phenyl ring enhances hydrophobic interactions, making it suitable for binding to biological targets.
Table 1: Physicochemical Properties of 4-(m-Tolyl)-1H-Pyrazole
Property | Value |
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Molecular Formula | |
Molecular Weight | 158.2 g/mol |
Melting Point | 142–144°C (reported) |
Boiling Point | 312°C (estimated) |
Solubility | Insoluble in water; soluble in DMSO, DMF |
LogP (Octanol-Water) | 2.7 |
Synthesis Methods
Conventional Routes
The synthesis of 4-(m-Tolyl)-1H-pyrazole typically involves cyclocondensation reactions. A widely used method involves reacting m-tolylhydrazine with a diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. For example:
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Hydrazine-Carbonyl Cyclization:
This route proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. -
Palladium-Catalyzed Cross-Coupling:
Recent advances employ Suzuki-Miyaura coupling to introduce aryl groups. For instance, reacting 4-bromo-1H-pyrazole with m-tolylboronic acid in the presence of Pd(PPh) yields the target compound .
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantages |
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Hydrazine-Carbonyl | 65–75 | >95 | Cost-effective, scalable |
Suzuki Coupling | 80–85 | >98 | High regioselectivity |
Biological Activities
Antimicrobial Properties
Pyrazole scaffolds exhibit broad-spectrum antimicrobial activity. In a study by Bekhit et al., 4-thiazolyl pyrazoles showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . While 4-(m-Tolyl)-1H-pyrazole’s efficacy remains understudied, its structural similarity suggests potential utility in combating resistant strains.
Antioxidant Activity
The compound’s ability to scavenge free radicals was inferred from cyclic voltammetry studies, which revealed a redox potential of −0.34 V vs. SCE, indicative of moderate antioxidant capacity.
Industrial and Pharmaceutical Applications
Drug Development
4-(m-Tolyl)-1H-pyrazole serves as a precursor in designing kinase inhibitors and anticancer agents. Xia et al. synthesized pyrazole-carbohydrazide derivatives that induced apoptosis in A549 lung cancer cells (IC = 15.54 µM) . The m-tolyl moiety’s electron-donating effects stabilize ligand-receptor interactions, enhancing binding affinity .
Material Science
In organic electronics, pyrazole derivatives function as electron-transport materials. The compound’s flat geometry and nitrogen atoms facilitate charge transfer, with a HOMO-LUMO gap of 4.1 eV (calculated) .
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 4H, aryl-H), 2.35 (s, 3H, CH).
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IR (KBr): 3100 cm (N-H stretch), 1600 cm (C=N), 1510 cm (C=C aromatic).
Chromatographic Methods
HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity with a retention time of 6.7 min.
Parameter | Recommendation |
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Storage | 2–8°C, inert atmosphere |
Personal Protection | Gloves, goggles, lab coat |
Disposal | Incineration at 900°C |
Future Perspectives
Research gaps include in vivo pharmacokinetic studies and structure-activity relationship (SAR) analyses. Computational modeling could optimize substituent effects, while green chemistry approaches may improve synthetic efficiency. Collaborative efforts between academia and industry are critical to unlocking this compound’s full potential.
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